2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride
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Overview
Description
2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride is a synthetic compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to the morpholine ring. This compound is notable for its unique chemical structure, which imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride typically involves the reaction of morpholine with ethyl and trifluoromethyl substituents under controlled conditions. One common method includes the use of trifluoromethylation reagents and ethylating agents in the presence of a base to facilitate the substitution reactions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality. Purification steps such as crystallization or distillation are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a tool for probing biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(trifluoromethyl)morpholine hydrochloride
- (2R)-2-(trifluoromethyl)morpholine hydrochloride
- 2-(Trifluoromethyl)morpholine hydrochloride
Uniqueness
2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride is unique due to the presence of both an ethyl group and a trifluoromethyl group on the morpholine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds .
Properties
IUPAC Name |
2-ethyl-2-(trifluoromethyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c1-2-6(7(8,9)10)5-11-3-4-12-6;/h11H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBTTXVITRKBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNCCO1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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